molecular formula C17H27NO2 B3980586 N-(3-butoxypropyl)-3-phenylbutanamide

N-(3-butoxypropyl)-3-phenylbutanamide

Cat. No. B3980586
M. Wt: 277.4 g/mol
InChI Key: YCNSKDIRTUCLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxypropyl)-3-phenylbutanamide, also known as BPPB, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. BPPB belongs to the class of compounds known as fatty acid amides, which have been found to play a crucial role in various physiological processes.

Mechanism of Action

N-(3-butoxypropyl)-3-phenylbutanamide is believed to exert its pharmacological effects by modulating the endocannabinoid system, which is involved in various physiological processes, including pain sensation, mood regulation, and inflammation. This compound has been found to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which in turn, produces the observed pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to produce various biochemical and physiological effects, including the reduction of pain sensitivity, inflammation, and anxiety-like behaviors. It has also been shown to increase the levels of endocannabinoids in the brain and spinal cord. This compound has been found to be well-tolerated in animal models, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

N-(3-butoxypropyl)-3-phenylbutanamide has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. It also has a good pharmacokinetic profile, with a long half-life and good oral bioavailability. However, this compound has some limitations, including its low solubility in water and the need for further optimization to improve its pharmacological properties.

Future Directions

There are several future directions for the research on N-(3-butoxypropyl)-3-phenylbutanamide. One potential area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in various disease models, including chronic pain, anxiety, and depression. The development of this compound as a drug candidate for clinical trials is also a potential future direction.

Scientific Research Applications

N-(3-butoxypropyl)-3-phenylbutanamide has been found to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to have potential therapeutic applications in the treatment of anxiety, depression, and neuropathic pain. This compound has been tested in various animal models, including mice, rats, and rabbits, and has shown promising results.

properties

IUPAC Name

N-(3-butoxypropyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-3-4-12-20-13-8-11-18-17(19)14-15(2)16-9-6-5-7-10-16/h5-7,9-10,15H,3-4,8,11-14H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNSKDIRTUCLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)CC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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